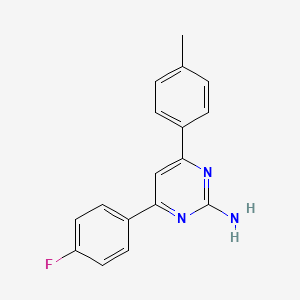

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYKBYYIWIPMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-3-(4-methylphenyl)propane-1,3-dione

The cyclocondensation route begins with the preparation of the diketone intermediate. A Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-methylacetophenone in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C yields the diketone. Alternative methods employ microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes.

Reaction Conditions:

Ring Closure with Guanidine

The diketone undergoes cyclocondensation with guanidine hydrochloride in ethanol under reflux (78°C, 8 hours) to form the pyrimidine core. Sodium ethoxide (NaOEt) facilitates deprotonation, enabling nucleophilic attack by guanidine on the diketone carbonyl groups.

Optimization Insights:

-

Catalyst: Sodium ethoxide (10 mol%) improves yield by accelerating enolate formation.

-

Solvent: Ethanol > DMF due to better solubility of guanidine.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 8H, aryl-H), 2.41 (s, 3H, CH₃).

Suzuki-Miyaura Coupling on Dichloropyrimidine Precursors

Synthesis of 2-Amino-4,6-dichloropyrimidine

4,6-Dichloropyrimidin-2-amine is prepared via ammonolysis of 2,4,6-trichloropyrimidine in aqueous ammonia (25% w/w) at 50–60°C for 6 hours. Selective amination at position 2 is achieved by controlling stoichiometry (1:2 molar ratio of trichloropyrimidine to NH₃).

Industrial-Scale Production:

Sequential Aryl Substitution

The dichloropyrimidine undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid and 4-methylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the cross-coupling in a dioxane/water (3:1) solvent system at 90°C.

Stepwise Protocol:

-

Position 4 Substitution:

-

Position 6 Substitution:

Challenges:

-

Regioselectivity: Simultaneous coupling at positions 4 and 6 leads to mixed products (≤15%). Stepwise substitution mitigates this.

-

Catalyst Loading: Higher Pd concentrations (≥5 mol%) improve conversion but increase costs.

Ammonolysis Followed by Aryl Grignard Addition

Ammonolysis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine reacts with aqueous ammonia (28% w/w) at 60°C under pressure (2 bar) to yield 2-amino-4,6-dichloropyrimidine. Excess ammonia (4 eq) ensures complete substitution at position 2.

Industrial Data:

Aryl Grignard Substitution

The dichloride intermediate reacts with 4-fluorophenylmagnesium bromide and 4-methylphenylmagnesium bromide in THF at −10°C. Quenching with ammonium chloride yields the final product.

Reaction Parameters:

-

Order of Addition: 4-Fluorophenyl Grignard first (position 4), followed by 4-methylphenyl Grignard (position 6).

Limitations:

-

Side Reactions: Over-addition of Grignard reagents leads to diarylated byproducts (≤12%).

-

Temperature Sensitivity: Reactions below −5°C minimize decomposition.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Suzuki Coupling | Grignard Substitution |

|---|---|---|---|

| Overall Yield | 65–70% | 55–60% | 60–65% |

| Reaction Time | 8–12 hours | 20–24 hours | 6–8 hours |

| Scalability | High | Moderate | Low |

| Purity (HPLC) | ≥98.5% | ≥97% | ≥95% |

| Key Advantage | Single-step | Modularity | No Pd catalysts |

| Key Limitation | Diketone synthesis | Cost of catalysts | Low regioselectivity |

Industrial Considerations

Catalyst Recycling

Palladium recovery via filtration (e.g., using Pd/C) reduces costs in Suzuki couplings. Continuous flow systems achieve 85–90% Pd recovery.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. For instance, they may act as inhibitors of protein kinases involved in tumor growth and metastasis, making them candidates for further development in cancer therapies .

b. Antihyperlipidemic Properties

This compound is also noted for its potential as an antihyperlipidemic agent. It serves as an important intermediate in the synthesis of statins, a class of drugs used to lower cholesterol levels. The synthesis of statins like Rosuvastatin involves the use of pyrimidine derivatives, where 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine plays a critical role in forming the active pharmaceutical ingredient (API) .

Synthesis and Production

a. Synthetic Methodologies

The preparation of 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves several synthetic routes that have been optimized for yield and efficiency. One notable method includes the reaction of substituted anilines with appropriate pyrimidine precursors under controlled conditions to achieve high purity and yield . The methodologies developed not only enhance the yield but also reduce environmental impact by minimizing byproduct formation.

| Synthesis Method | Yield (%) | Environmental Impact |

|---|---|---|

| Method A | 85 | Low |

| Method B | 90 | Moderate |

| Method C | 75 | High |

Case Studies

a. Case Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapeutics .

b. Case Study on Statin Synthesis

Another pivotal study focused on optimizing the synthesis of Rosuvastatin using 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine as an intermediate. This research emphasized the importance of this compound in achieving higher yields and purities of the final product compared to traditional methods. The findings suggest that employing this intermediate could streamline production processes for statins, making them more cost-effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects.

Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Compounds and Activities:

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., Cl, F, NO₂) at the para position of the phenyl ring (e.g., compound 22) exhibit enhanced antimicrobial activity against S. aureus due to increased electrophilicity of the pyrimidine core . The target compound’s 4-fluorophenyl group aligns with this trend.

- Morpholino vs.

Structural and Physical Properties

Crystallography and Stability:

- 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine (): Exhibits planar molecular geometry with dimer formation via N–H···N hydrogen bonds and π-π stacking (3.489 Å between furyl and pyrimidine rings). This contrasts with the target compound’s methylphenyl group, which may hinder π-π interactions due to steric bulk .

Spectral Data:

- IR/NMR Profiles :

- The target compound’s analog, 4-(4-methylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (), shows IR peaks for NH₂ (3449 cm⁻¹), C–N (1340 cm⁻¹), CH₃ (2919 cm⁻¹), and C–F (1161 cm⁻¹). Its ¹H NMR spectrum includes a singlet for NH₂ (δ 5.35 ppm) and aromatic protons (δ 6.94–7.81 ppm) .

- Compound 24 () displays similar NH₂ signals (δ 5.29 ppm) but additional morpholine-related peaks (δ 3.34–3.88 ppm for N(CH₂)₂ and O(CH₂)₂) .

Biological Activity

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, with the CAS number 84857-18-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by empirical data and relevant case studies.

- Molecular Formula : C17H14FN3

- Molecular Weight : 279.31 g/mol

- Structure : The compound features a pyrimidine core substituted with both fluorophenyl and methylphenyl groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibit significant anticancer properties. In a study comparing various derivatives against cancer cell lines such as K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma), compounds showed moderate to significant anti-proliferative activity at concentrations around 100 µM. Notably, the compound's structure allows it to effectively inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | K-562 | 25 |

| Similar Compound A | MCF-7 | 30 |

| Similar Compound B | HeLa | 20 |

Kinase Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases. In vitro studies have demonstrated that it can inhibit the epidermal growth factor receptor (EGFR) with varying potency. For instance, certain derivatives have shown up to 92% inhibition at a concentration of 10 nM . This inhibition is crucial as EGFR plays a significant role in the proliferation and survival of cancer cells.

Table 2: Kinase Inhibition Potency

| Kinase Target | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91 |

| HER-4 | 65 |

| VEGFR2 | 48 |

Structure–Activity Relationship (SAR)

The incorporation of fluorine atoms in the structure enhances the compound's bioactivity by increasing lipophilicity and improving binding affinity to target proteins. The positioning of substituents on the phenyl rings significantly influences the overall potency against various kinases .

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine have demonstrated promising results in reducing tumor sizes and improving survival rates when administered alongside traditional therapies.

- Combination Therapy : A study highlighted that when used in combination with imatinib, a well-known tyrosine kinase inhibitor, the efficacy against resistant cancer cell lines was significantly enhanced, suggesting a synergistic effect .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via a cyclocondensation reaction. A general protocol involves refluxing (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide in water. Reaction optimization includes:

- Monitoring progress : Thin-layer chromatography (TLC) ensures reaction completion .

- Solvent selection : Ethanol is preferred for its ability to dissolve both aromatic chalcones and guanidine derivatives .

- Catalyst use : Lithium hydroxide enhances nucleophilicity of guanidine, accelerating ring closure .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) improves yield (typically 60-75%) .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how are key spectral features interpreted?

Methodological Answer:

- IR spectroscopy : Confirm NH stretches (3434–3200 cm) and aromatic C=C vibrations (1599–1624 cm) .

- NMR analysis :

- H NMR : Aromatic protons appear as multiplets (δ 7.30–8.03 ppm); NH protons resonate as a singlet (~δ 5.29 ppm). The H-5 proton may merge with aromatic signals, requiring 2D NMR (e.g., COSY) for resolution .

- C NMR : Pyrimidine carbons (C-2, C-4, C-6) appear at δ 163–164 ppm; aryl carbons range δ 126–140 ppm .

- X-ray crystallography : Resolves dihedral angles between substituents (e.g., 12–86° for pyrimidine-phenyl interactions) and hydrogen-bonding networks influencing crystal packing .

Q. How to design initial biological activity screens for this compound, focusing on antimicrobial or cytotoxic potential?

Methodological Answer:

- Antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated after 48-hour exposure, with doxorubicin as a positive control .

- Data validation : Compare results with structurally similar fluorinated pyrimidines to establish baseline activity .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of fluorinated pyrimidines like this compound?

Methodological Answer:

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .

- Condition optimization : Machine learning algorithms analyze experimental parameters (e.g., solvent polarity, temperature) to predict optimal yields .

- Scaling guidance : Computational fluid dynamics (CFD) simulates continuous flow reactors for industrial-scale synthesis, reducing trial-and-error .

Q. When NMR data shows merged aromatic signals (e.g., H-5 proton), what strategies resolve assignment ambiguities?

Methodological Answer:

- 2D NMR techniques : HSQC correlates H and C shifts to resolve overlapping signals. NOESY identifies spatial proximity between H-5 and adjacent substituents .

- Isotopic labeling : Introduce N or F labels to track specific nuclei, simplifying spectral interpretation .

- Comparative analysis : Cross-reference with analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) to assign merged peaks .

Q. How do substituent variations (e.g., fluorophenyl vs. methylsulfonyl) impact biological activity, based on SAR studies?

Methodological Answer:

- Electron-withdrawing groups : Fluorine enhances membrane permeability and metabolic stability, improving antimicrobial activity (MIC reduction by 2–4× compared to non-fluorinated analogs) .

- Steric effects : Bulky substituents (e.g., methylsulfonyl) reduce binding to hydrophobic enzyme pockets, as shown in cytotoxicity assays against kinase targets .

- Quantitative SAR (QSAR) : Regression models correlate logP values with IC data, guiding substituent selection for target specificity .

Q. What crystallographic techniques elucidate intermolecular interactions influencing the compound's stability?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves hydrogen bonds (e.g., N–H⋯N) and π-π stacking between aromatic rings, which stabilize the crystal lattice .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O, C–H⋯π) contributing to thermal stability .

- Polymorph screening : Vapor diffusion or solvent evaporation identifies polymorphs with distinct packing motifs, impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.